GRANZYME B
Description
Properties
CAS No. |
143180-74-9 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Granzyme B is typically produced through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of genetically engineered host cells. The cells are grown in bioreactors under controlled conditions to optimize the yield of this compound. After fermentation, the enzyme is extracted and purified using a series of filtration and chromatographic steps to achieve high purity and activity .
Chemical Reactions Analysis
Types of Reactions
Granzyme B primarily undergoes proteolytic cleavage reactions, where it cleaves peptide bonds in target proteins. It preferentially cleaves after aspartic acid residues in the P1 position . This compound can also interact with various substrates, including extracellular matrix proteins, cytokines, and cell receptors .
Common Reagents and Conditions
The activity of this compound is typically measured using synthetic peptide substrates that contain the recognition sequence for the enzyme. These substrates are cleaved by this compound, releasing a detectable product, such as a fluorescent or chromogenic molecule . The enzyme is active at neutral pH and requires specific cofactors, such as calcium ions, for optimal activity .
Major Products Formed
The major products formed from this compound-mediated reactions are cleaved peptide fragments. These fragments can include activated caspases, which are crucial for the execution of apoptosis, and other signaling molecules involved in immune responses .
Scientific Research Applications
Autoimmune Diseases
Granzyme B has been implicated in the pathogenesis of several autoimmune diseases. Research indicates that it contributes to tissue damage by degrading key proteins at the dermal-epidermal junction, exacerbating conditions such as pemphigoid diseases. A study showed that a topical this compound inhibitor significantly reduced blistering and disease severity in animal models of pemphigoid, suggesting potential therapeutic applications for human patients suffering from similar autoimmune conditions .
Case Study: Pemphigoid Diseases
- Objective : Evaluate the effectiveness of this compound inhibitors.
- Findings : this compound levels were elevated in blister fluid from human patients; inhibition led to reduced severity in animal models .
Wound Healing
This compound's role extends beyond immune responses to influencing wound healing processes. Elevated levels of this compound have been associated with impaired wound healing due to its proteolytic activity, which disrupts the extracellular matrix and epithelial barriers. Inhibitors targeting this compound have shown promise in improving healing outcomes in preclinical studies .
Case Study: Wound Healing
- Objective : Investigate the effects of this compound inhibition on wound repair.
- Findings : Animal studies demonstrated improved healing with this compound inhibitors, indicating their potential as therapeutic agents for chronic wounds .
Cancer Therapy
This compound is also being explored as a target in cancer therapy due to its ability to induce apoptosis in tumor cells. Its expression is often upregulated in tumor microenvironments, where it may contribute to tumor progression and immune evasion. Research suggests that targeting this compound could enhance the efficacy of existing cancer treatments by restoring immune surveillance mechanisms .
Case Study: Tumor Microenvironment
- Objective : Assess this compound's role in cancer progression.
- Findings : this compound was found to facilitate tumor-stroma interactions, suggesting that its inhibition could be beneficial in cancer therapies aimed at disrupting these interactions .
Viral Infections
This compound has demonstrated antiviral properties by reducing viral replication within infected cells. Studies have shown that it can induce DNA strand breakage in virus-infected cells through perforin-independent mechanisms, providing a novel avenue for antiviral therapies .
Case Study: Viral Infections
Mechanism of Action
Granzyme B exerts its effects by cleaving specific substrates within target cells. It is released from cytotoxic granules along with perforin, which forms pores in the target cell membrane, allowing this compound to enter the cell . Once inside, this compound cleaves and activates caspases, leading to the initiation of apoptosis . It can also cleave other intracellular and extracellular proteins, contributing to its diverse biological functions .
Comparison with Similar Compounds
Comparison with Caspases
Structural and Functional Similarities
Key Differences
- Enzyme Class : Caspases are cysteine proteases, whereas GzmB is a serine protease .
- Regulation : Caspase activity is tightly controlled by inhibitors like XIAP, while GzmB’s activity is regulated intracellularly by serpins (e.g., PI-9) and extracellularly by inhibitors such as α2-macroglobulin .
- Therapeutic Targets : Caspase inhibitors (e.g., Z-VAD-FMK) target cysteine residues, while GzmB-specific inhibitors (e.g., Granzyme B Inhibitor I) block serine protease activity .
Table 1: Comparison of Enzymatic Properties
Comparison with Other Granzymes
Granzyme A (GzmA)
- Function : A tryptase that cleaves after lysine/arginine, inducing pro-inflammatory cytokine release rather than apoptosis .
- Pathway : Activates NF-κB and promotes pyroptosis via single-stranded DNA damage .
- Substrate Preference : Targets extracellular matrix proteins, unlike GzmB’s focus on apoptotic substrates .
Granzyme K (GzmK)
- Substrate Specificity : Shares aspartic acid cleavage but prefers distinct targets like ICAD (DNA fragmentation factor) .
- Structural Insight : Propeptide regions of GzmB and GzmK show structural homology, though activation by cathepsin C differs .
Table 2: Granzyme Family Members
Comparison with Chymotrypsin
Structural Homology
GzmB and chymotrypsin share a conserved tertiary structure, including the catalytic triad (His57, Asp102, Ser195) . However, GzmB’s substrate-binding pocket is narrower, favoring aspartic acid over aromatic residues .
Functional Divergence
- Role in Apoptosis : Chymotrypsin lacks apoptotic function, while GzmB is a key immune effector.
Disease Associations and Therapeutic Implications
Cardiovascular Disease
- Plasma GzmB levels are elevated in acute myocardial infarction (16.71 ± 7.23 ng/mL vs.
Autoimmune Disorders
- In rheumatoid arthritis, GzmB induces chondrocyte apoptosis, contributing to joint destruction .
- GzmB-deficient CD4+ T cells exhibit increased IL-17 production, exacerbating intestinal inflammation .
Table 3: Disease-Related Expression Data
Q & A
Q. What methodologies distinguish this compound’s role in T-cell activation versus exhaustion?
- Methodological Answer :
- Activation markers : Pair this compound with CD69/CD25 via intracellular staining.
- Exhaustion markers : Co-stain with TOX or Eomes.
- Functional readouts : Compare cytokine production (IFN-γ, TNF-α) in this compound+ vs. This compound− subsets using spectral cytometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
